

# Methyl 2-(bromomethyl)-6-nitrobenzoate CAS number 61940-21-4

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## Compound of Interest

**Compound Name:** Methyl 2-(bromomethyl)-6-nitrobenzoate

**Cat. No.:** B042662

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## An In-depth Technical Guide to Methyl 2-(bromomethyl)-6-nitrobenzoate

Introduction: **Methyl 2-(bromomethyl)-6-nitrobenzoate**, identified by CAS number 61940-21-4, is a highly functionalized aromatic compound of significant interest to the pharmaceutical industry. Its structure, featuring a reactive benzylic bromide, an electron-withdrawing nitro group, and a methyl ester, makes it a versatile synthetic intermediate. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and critical applications, with a particular focus on its pivotal role in the synthesis of immunomodulatory drugs. For researchers and drug development professionals, a thorough understanding of this molecule is essential for leveraging its synthetic potential while ensuring safe and efficient handling.

## Physicochemical and Spectroscopic Profile

**Methyl 2-(bromomethyl)-6-nitrobenzoate** is a light yellow solid at room temperature.<sup>[1][2]</sup> Its structural characteristics dictate its physical properties and storage requirements. The compound is sparingly soluble in solvents like chloroform and methanol and should be stored under an inert atmosphere at refrigerated temperatures (2-8°C) to maintain its integrity.<sup>[1][3]</sup>

Table 1: Core Physicochemical Properties

Property	Value	Source(s)
CAS Number	61940-21-4	[3][4]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BrNO <sub>4</sub>	[3]
Molecular Weight	274.07 g/mol	[3]
Appearance	Light Yellow Solid	[1][2]
Melting Point	84-86°C	[1][3]
Solubility	Chloroform (Slightly), Methanol (Slightly)	[1][3]
Storage	Under inert gas (nitrogen or Argon) at 2-8°C	[1][3]

## Synthesis: A Mechanistic Perspective

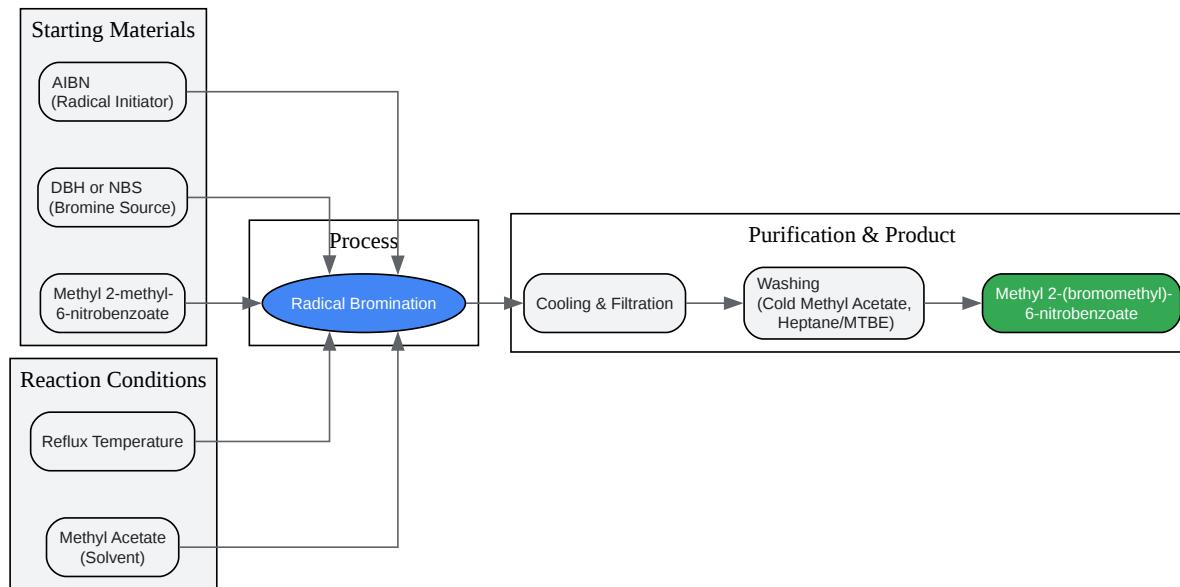
The primary industrial route to **Methyl 2-(bromomethyl)-6-nitrobenzoate** involves the radical bromination of its precursor, Methyl 2-methyl-6-nitrobenzoate (CAS 61940-22-5).[3][5] This transformation targets the benzylic methyl group, which is activated for radical abstraction.

Causality of Reagent Choice:

- **Brominating Agent:** N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBH) are the preferred reagents.[3] They provide a low, steady concentration of bromine radicals, which minimizes side reactions such as aromatic bromination.
- **Radical Initiator:** A radical initiator, typically 2,2'-azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, is required to start the chain reaction.[3] These molecules readily undergo homolytic cleavage upon heating to produce the initial radicals that abstract a benzylic proton.
- **Solvent:** A non-polar solvent like methyl acetate or carbon tetrachloride is used to dissolve the reactants without interfering with the radical mechanism.[3][6]

The reaction proceeds via a classic free-radical chain mechanism involving initiation, propagation, and termination steps. The stability of the intermediate benzylic radical, enhanced

by the adjacent aromatic ring, drives the selectivity of the reaction for the methyl group.



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Caption: Workflow for the synthesis of **Methyl 2-(bromomethyl)-6-nitrobenzoate**.

## Field-Proven Synthesis Protocol

This protocol is a synthesized example based on established industrial practices.[3][7]

- Reaction Setup: To a 3L three-neck flask under a nitrogen atmosphere, add Methyl 2-methyl-6-nitrobenzoate (200.0 g, 1.02 moles), 1,3-dibromo-5,5-dimethylhydantoin (DBH, 162.0 g, 0.57 moles), and methyl acetate (1.20 L).
- Initiation: Stir the mixture at 20-25°C and then heat to reflux (approximately 57°C). Once refluxing for 30-60 minutes, add a solution of AIBN (8.6 g, 52 mmol) dissolved in 100 mL of

methyl acetate dropwise over 15-30 minutes.

- Reaction Monitoring: Continue refluxing for 6.5-8 hours. The reaction progress should be monitored by HPLC until the starting material (Methyl 2-methyl-6-nitrobenzoate) is less than 5-10%.
- Workup and Isolation: Upon completion, cool the reaction mixture to 15-18°C and hold for about one hour to allow for precipitation. Collect the solid product by filtration.
- Purification: Wash the crude solid with cold methyl acetate (2 x 100 mL, 5-10°C). For higher purity, a recrystallization can be performed. This involves dissolving the crude product in a minimal amount of a suitable solvent mixture like methyl tert-butyl ether (MTBE) and heptane, heating to reflux, and then cooling to induce crystallization, optionally with seed crystals.[3]
- Drying: Dry the final product under vacuum at 20-25°C to a constant weight. A typical yield is around 66% with a purity greater than 98% (by HPLC).[3]

## Reactivity and Core Applications in Drug Development

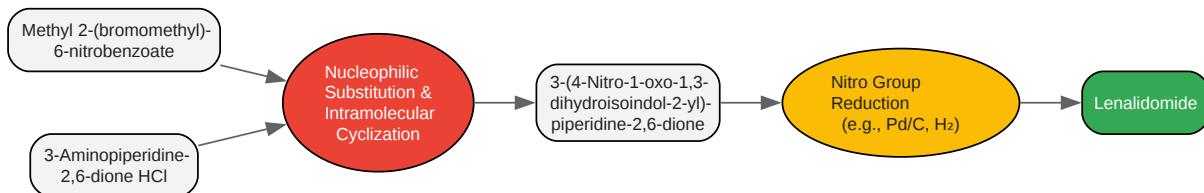
The synthetic utility of **Methyl 2-(bromomethyl)-6-nitrobenzoate** is dominated by the reactivity of the benzylic bromide. It is an excellent electrophile, readily undergoing nucleophilic substitution ( $S_N2$ ) reactions. The strong electron-withdrawing effect of the ortho-nitro group further activates the benzylic carbon towards nucleophilic attack.

## Pivotal Role in Lenalidomide Synthesis

The most prominent application of this compound is as a key building block for Lenalidomide (an anti-cancer agent) and related immunomodulatory drugs.[1][8] Lenalidomide contains a critical isoindolinone core, which is constructed using **Methyl 2-(bromomethyl)-6-nitrobenzoate**.

The key reaction is the coupling of **Methyl 2-(bromomethyl)-6-nitrobenzoate** with 3-aminopiperidine-2,6-dione hydrochloride.[9][10] In this step, the primary amine of the piperidine derivative acts as the nucleophile, displacing the bromide to form a new carbon-nitrogen bond.

This is followed by an intramolecular cyclization where the newly formed secondary amine attacks the ester carbonyl, displacing the methoxy group to form the isoindolinone ring system.



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Caption: Key steps in the synthesis of Lenalidomide from its precursors.

## Protocol for Isoindolinone Core Formation

The following protocol is representative of processes described in patent literature.[\[9\]](#)

- Reactant Preparation: In a suitable reactor, dissolve 3-aminopiperidine-2,6-dione hydrochloride (0.5 mol) in dimethyl sulfoxide (DMSO). Add a non-nucleophilic base, such as triethylamine (0.61 mol), slowly to neutralize the hydrochloride and free the amine.
- Coupling Reaction: Add a solution of **Methyl 2-(bromomethyl)-6-nitrobenzoate** (0.16 mol) in DMSO to the reaction mixture over 20 minutes.
- Reaction Conditions: Heat the mixture to 50-55°C and maintain for approximately 12 hours, monitoring the reaction by HPLC.
- Workup: After completion, cool the reaction to room temperature and add water to precipitate the crude product. Heat briefly to 55°C, then cool again and filter to collect the solid nitro-intermediate.
- Purification: The crude product can be purified by recrystallization from a solvent like methanol.

This nitro-intermediate is then subjected to a reduction of the nitro group (e.g., catalytic hydrogenation with Pd/C) to yield the final Lenalidomide product.[\[10\]](#)

# Analytical Considerations and Impurity Control

Quality control of **Methyl 2-(bromomethyl)-6-nitrobenzoate** is critical, especially given its use in API synthesis.

Table 2: Analytical Techniques for Quality Control

Technique	Purpose	Key Findings/Considerations	Source(s)
HPLC	Purity assessment and reaction monitoring	A purity of >98% is typically achieved.	[3]
Karl Fischer Titration	Moisture content determination	Moisture content should be <0.1%.	[3]
LC-MS	Trace-level impurity analysis	The compound is unstable in solution (half-life <2 hours) due to the benzylic bromide. Direct LC-MS is challenging due to poor ionization.	[11]

## Genotoxic Impurity (GTI) Analysis

Aromatic nitro compounds and benzylic halides are often flagged as "structural alerts" for potential genotoxicity.[\[11\]](#) Therefore, controlling residual **Methyl 2-(bromomethyl)-6-nitrobenzoate** in the final API is crucial. Due to its instability and poor ionization, a derivatization strategy is employed for sensitive quantification by LC-MS. A common approach involves reducing the nitro group to an amine and simultaneously converting the bromomethyl group to a methyl group via hydrogenolysis, creating a stable and easily ionizable derivative for trace-level detection.[\[11\]](#)

## Safety, Handling, and Storage

Proper handling of **Methyl 2-(bromomethyl)-6-nitrobenzoate** is imperative due to its hazardous properties.

- Hazard Identification: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).<sup>[3]</sup> Some safety data sheets indicate it can cause severe skin burns and eye damage (H314), so it should be treated as a corrosive material.<sup>[12][13]</sup>
- Handling Precautions:
  - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.<sup>[12][14]</sup>
  - Handle only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.<sup>[13][14]</sup>
  - Wash hands and any exposed skin thoroughly after handling.<sup>[14]</sup>
- First Aid Measures:
  - Skin Contact: Immediately wash with plenty of soap and water. If irritation or burns occur, seek medical attention.<sup>[14]</sup>
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.<sup>[14]</sup>
  - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical help.<sup>[12]</sup>
  - Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.<sup>[12][13]</sup>
- Storage: Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place, preferably under an inert atmosphere like nitrogen or argon.<sup>[1][3]</sup>
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.<sup>[14]</sup>

## Conclusion

**Methyl 2-(bromomethyl)-6-nitrobenzoate** is more than just a chemical intermediate; it is an enabling tool for the synthesis of complex and life-saving pharmaceuticals. Its well-defined reactivity, stemming from the labile benzylic bromide, allows for the efficient construction of the isoindolinone scaffold central to drugs like Lenalidomide. While its synthesis is straightforward, its handling requires strict adherence to safety protocols due to its hazardous nature. For the medicinal chemist and process developer, a comprehensive understanding of this reagent's properties, from synthesis to safe handling and trace analysis, is fundamental to its successful application in the advancement of therapeutic agents.

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